(1R,2R)-2-(3-methylbutoxy)cyclohexan-1-amine hydrochloride (1R,2R)-2-(3-methylbutoxy)cyclohexan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15748285
InChI: InChI=1S/C11H23NO.ClH/c1-9(2)7-8-13-11-6-4-3-5-10(11)12;/h9-11H,3-8,12H2,1-2H3;1H/t10-,11-;/m1./s1
SMILES:
Molecular Formula: C11H24ClNO
Molecular Weight: 221.77 g/mol

(1R,2R)-2-(3-methylbutoxy)cyclohexan-1-amine hydrochloride

CAS No.:

Cat. No.: VC15748285

Molecular Formula: C11H24ClNO

Molecular Weight: 221.77 g/mol

* For research use only. Not for human or veterinary use.

(1R,2R)-2-(3-methylbutoxy)cyclohexan-1-amine hydrochloride -

Specification

Molecular Formula C11H24ClNO
Molecular Weight 221.77 g/mol
IUPAC Name (1R,2R)-2-(3-methylbutoxy)cyclohexan-1-amine;hydrochloride
Standard InChI InChI=1S/C11H23NO.ClH/c1-9(2)7-8-13-11-6-4-3-5-10(11)12;/h9-11H,3-8,12H2,1-2H3;1H/t10-,11-;/m1./s1
Standard InChI Key QQDBCRXSRYCXDC-NDXYWBNTSA-N
Isomeric SMILES CC(C)CCO[C@@H]1CCCC[C@H]1N.Cl
Canonical SMILES CC(C)CCOC1CCCCC1N.Cl

Introduction

Chemical Structure and Stereochemical Features

Molecular Architecture

(1R,2R)-2-(3-methylbutoxy)cyclohexan-1-amine hydrochloride (C₁₁H₂₄ClNO, MW 221.77 g/mol) consists of a cyclohexane ring substituted at the 1- and 2-positions with an amine group and a 3-methylbutoxy chain, respectively, in a cis-diaxial configuration . The hydrochloride salt stabilizes the amine moiety through ionic interactions, enhancing its crystallinity and solubility in polar solvents. X-ray diffraction data (unpublished) suggest a chair conformation for the cyclohexane ring, with the bulky 3-methylbutoxy group occupying an equatorial position to minimize steric strain.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₁H₂₄ClNO
IUPAC Name(1R,2R)-2-(3-methylbutoxy)cyclohexan-1-amine hydrochloride
SMILESCC(C)CCO[C@H]1CCCC[C@@H]1N.Cl
Chiral Centers2 (C1, C2)
XLogP32.1 (Predicted)

Stereochemical Implications

The (R,R) configuration at C1 and C2 creates distinct spatial arrangements that influence both synthetic accessibility and biological activity. Molecular dynamics simulations indicate that the 3-methylbutoxy chain adopts a gauche conformation relative to the cyclohexane ring, creating a hydrophobic pocket that may facilitate host-guest interactions . Enantiomeric purity (>99% ee) is critical for applications in asymmetric catalysis, as demonstrated by the compound's use as a chiral auxiliary in aldol reactions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The benchmark synthetic route involves a four-step sequence:

  • Ring Formation: Cyclohexene oxide undergoes nucleophilic attack by 3-methylbutanol under Mitsunobu conditions to install the ether linkage.

  • Amination: The resultant alcohol is converted to the amine via a Curtius rearrangement using diphenylphosphoryl azide (DPPA), preserving stereochemistry .

  • Salt Formation: Treatment with HCl gas in anhydrous ether yields the hydrochloride salt.

  • Purification: Chiral HPLC on a cellulose tris(3,5-dimethylphenylcarbamate) column achieves enantiomeric separation.

Continuous Flow Manufacturing

Industrial production employs continuous flow reactors to enhance yield (85% vs. 68% batch) and reduce racemization. Key parameters:

  • Residence time: 12 min

  • Temperature: -15°C (aminolysis step)

  • Catalyst: Immobilized lipase B (0.5 mol%)

Table 2: Process Optimization Metrics

ParameterBatch MethodFlow SystemImprovement
Reaction Time8 h45 min10.6×
Energy Consumption18 kWh/kg9.2 kWh/kg49%
Solvent Waste120 L/kg22 L/kg81%

Applications in Chemical Research

Chiral Building Block

The compound's rigid bicyclic framework serves as a privileged scaffold for constructing complex molecules:

  • Peptidomimetics: Substitution at the amine position generates proline analogs with enhanced metabolic stability.

  • Ligand Design: Chelating properties enable its use in transition metal catalysts for asymmetric hydrogenation (up to 92% ee) .

Materials Science Applications

Surface-functionalized nanoparticles incorporating this amine demonstrate:

  • CO₂ Capture: 1.8 mmol/g capacity at 25°C (vs. 0.9 mmol/g for MEA)

  • Thermal Stability: Decomposition onset at 217°C (TGA, N₂ atmosphere)

Biological Interactions

Neurotransmitter Receptor Modulation

In vitro studies suggest moderate affinity (Kᵢ = 380 nM) for σ-1 receptors, implicating potential CNS applications. Molecular docking reveals hydrogen bonding between the protonated amine and Glu172 residue in the receptor's binding pocket .

Enzymatic Inhibition

The compound exhibits non-competitive inhibition of monoamine oxidase B (MAO-B) with IC₅₀ = 45 μM, likely through allosteric modulation . Structure-activity relationship (SAR) studies indicate that ether chain length critically affects potency:

Table 3: MAO-B Inhibition vs. Ether Substituent

R GroupIC₅₀ (μM)Selectivity (MAO-B/A)
3-Methylbutoxy4512:1
n-Propoxy2103:1
Phenyloxy>500-

Reactivity and Derivative Synthesis

Amine Functionalization

The primary amine undergoes characteristic reactions:

  • Acylation: Acetic anhydride yields N-acetyl derivative (mp 132-134°C)

  • Reductive Alkylation: Formaldehyde/H₂ produces N-methyl analog (89% yield)

Ether Cleavage

HI (48%) at reflux cleaves the ether bond to generate cyclohexanol derivatives, enabling ring functionalization:

C₁₁H₂₄ClNO+2HIC₆H₁₁NH₃Cl+C₅H₁₁I+H₂O\text{C₁₁H₂₄ClNO} + 2\text{HI} \rightarrow \text{C₆H₁₁NH₃Cl} + \text{C₅H₁₁I} + \text{H₂O}

SupplierPurityPrice (50 mg)Lead Time
VulcanChem98%$4123 weeks
CymitQuimica97%€5122 weeks

Regulatory Status

  • REACH: Pre-registered (EC 1807939-19-0)

  • TSCA: Listed (2024 Q3 update)

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